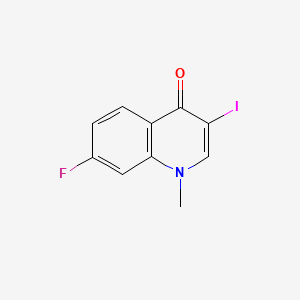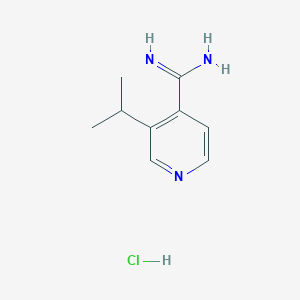
3-Fluoroisoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroisoquinolin-7-ol: is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinolin-7-ol can be achieved through several methods:
Cyclization Reactions: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using robust catalytic systems. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Fluoroisoquinolin-7-ol can undergo oxidation reactions to form corresponding quinones or N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Quinones, N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted isoquinolines.
Applications De Recherche Scientifique
Chemistry: 3-Fluoroisoquinolin-7-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated structure can enhance binding affinity and specificity towards certain biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating bacterial infections and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mécanisme D'action
The mechanism of action of 3-Fluoroisoquinolin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This results in increased binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity .
Comparaison Avec Des Composés Similaires
6-Fluoroisoquinolin-3-ol: Another fluorinated isoquinoline with similar biological activities.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, known for their broad-spectrum antibacterial activity.
Uniqueness: 3-Fluoroisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and hydroxyl group on the isoquinoline ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H6FNO |
|---|---|
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
3-fluoroisoquinolin-7-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H |
Clé InChI |
DPWAIRGTVGFTDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CN=C(C=C21)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)






![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
